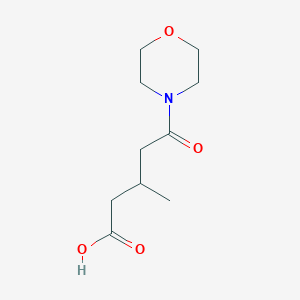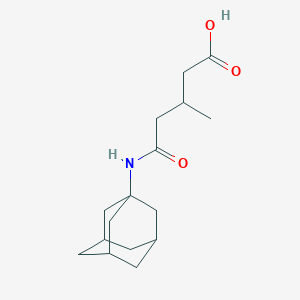
N-(1,3-thiazol-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-thiazol-2-yl)furan-2-carboxamide, also known as TFEC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that contains both a furan and a thiazole ring, and its unique structure has sparked interest in its potential applications.
作用機序
The mechanism of action of N-(1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to interact with enzymes and proteins in biological systems. It has been shown to inhibit the activity of certain enzymes, and its unique structure may allow it to bind to specific targets in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, and may have potential as a neuroprotective agent. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
One advantage of N-(1,3-thiazol-2-yl)furan-2-carboxamide is its unique structure, which makes it an attractive option for researchers studying the design of new compounds. Additionally, its synthesis method has been optimized to produce high yields of pure this compound, making it a convenient option for lab experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
将来の方向性
There are many potential future directions for research on N-(1,3-thiazol-2-yl)furan-2-carboxamide. One area of interest is in the development of new drugs based on its structure, as it has shown potential as a scaffold for the design of novel compounds. Additionally, further research is needed to fully understand its mechanism of action and potential physiological effects. This compound may also have potential as a fluorescent probe in biological imaging, and further research is needed to explore this possibility. Overall, this compound is a promising compound with many potential applications in scientific research.
合成法
N-(1,3-thiazol-2-yl)furan-2-carboxamide can be synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with thiosemicarbazide, followed by cyclization and oxidation. This synthesis method has been optimized to produce high yields of pure this compound, making it an attractive option for researchers.
科学的研究の応用
N-(1,3-thiazol-2-yl)furan-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs, as this compound has been shown to have potential as a scaffold for the design of novel compounds with therapeutic properties. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological imaging, as well as a potential catalyst in organic reactions.
特性
分子式 |
C8H6N2O2S |
|---|---|
分子量 |
194.21 g/mol |
IUPAC名 |
N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H6N2O2S/c11-7(6-2-1-4-12-6)10-8-9-3-5-13-8/h1-5H,(H,9,10,11) |
InChIキー |
FWBKTKWUXLKDLK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=NC=CS2 |
正規SMILES |
C1=COC(=C1)C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)
![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274620.png)

![[2-Oxo-2-(propylamino)ethoxy]acetic acid](/img/structure/B274624.png)
![{2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B274629.png)
![5-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B274632.png)
![4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid](/img/structure/B274633.png)

![3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid](/img/structure/B274636.png)

![[2-(1-Azepanyl)-2-oxoethoxy]acetic acid](/img/structure/B274638.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B274640.png)